

In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Nitrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Cyclohexyl nitrate*

Cat. No.: B1605402

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **cyclohexyl nitrate** ($C_6H_{11}NO_3$), a molecule of interest in various chemical research domains. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presents detailed experimental protocols for its synthesis and spectroscopic analysis, and includes visualizations to elucidate key processes.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for **cyclohexyl nitrate**.

Table 1: 1H NMR Spectroscopic Data of Cyclohexyl Nitrate

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.90 - 5.10	m	H-1 (methine)
1.85 - 2.05	m	H-2a, H-6a (axial)
1.65 - 1.80	m	H-2e, H-6e (equatorial)
1.20 - 1.60	m	H-3, H-4, H-5

Note: Specific chemical shifts and coupling constants can vary depending on the solvent and the spectrometer's field strength. The assignments are based on the expected chemical environment of the protons.

Table 2: ^{13}C NMR Spectroscopic Data of Cyclohexyl Nitrate

Chemical Shift (δ) ppm	Assignment
~84	C-1
~31	C-2, C-6
~25	C-4
~24	C-3, C-5

Note: These are approximate chemical shifts based on related structures and general principles of ^{13}C NMR spectroscopy.

Table 3: Infrared (IR) Spectroscopy Data of Cyclohexyl Nitrate

Wavenumber (cm^{-1})	Intensity	Assignment
2935	Strong	C-H stretch (cyclohexyl)
2860	Strong	C-H stretch (cyclohexyl)
1630	Strong	O-N=O asymmetric stretch
1280	Strong	O-N=O symmetric stretch
870	Strong	O-N stretch

Table 4: Mass Spectrometry (MS) Data of Cyclohexyl Nitrate

m/z	Relative Intensity (%)	Assignment
145	Moderate	$[M]^+$ (Molecular Ion)
99	Moderate	$[M - NO_2]^+$
83	High	$[C_6H_{11}]^+$ (Cyclohexyl cation)
67	Moderate	$[C_5H_7]^+$
55	High	$[C_4H_7]^+$
41	High	$[C_3H_5]^+$

Experimental Protocols

Detailed methodologies for the synthesis of **cyclohexyl nitrate** and its subsequent spectroscopic analysis are provided below.

Synthesis of Cyclohexyl Nitrate from Cyclohexanol

This protocol is based on the nitration of cyclohexanol using a mixture of nitric acid and a dehydrating agent, such as sulfuric acid or acetic anhydride.[\[1\]](#)[\[2\]](#)

Materials:

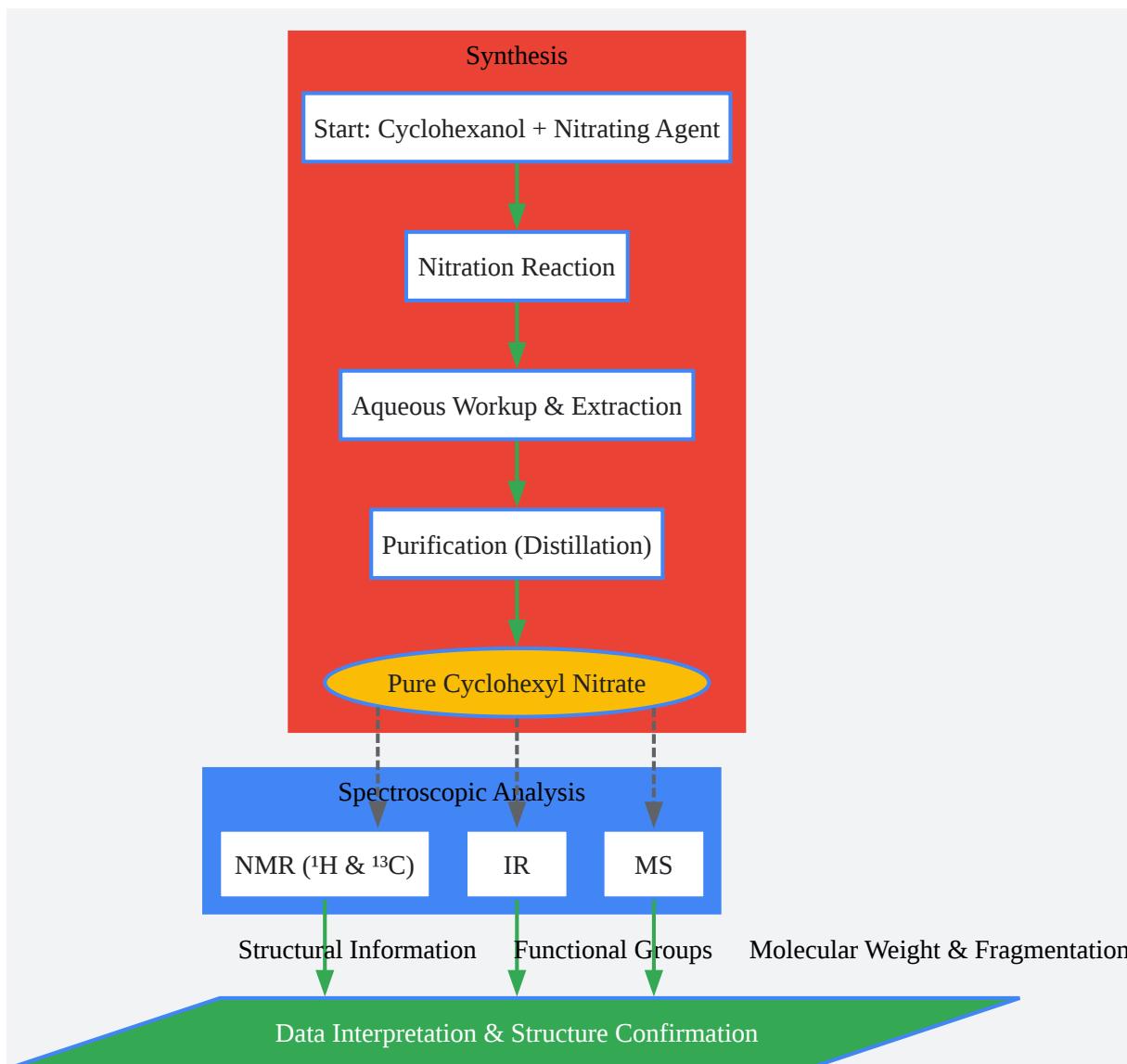
- Cyclohexanol
- Concentrated Nitric Acid (70%)
- Concentrated Sulfuric Acid (98%) or Acetic Anhydride
- Sodium Bicarbonate solution (saturated)
- Anhydrous Magnesium Sulfate
- Diethyl ether or other suitable organic solvent
- Ice bath

- Separatory funnel
- Round-bottom flask
- Magnetic stirrer and stir bar

Procedure:

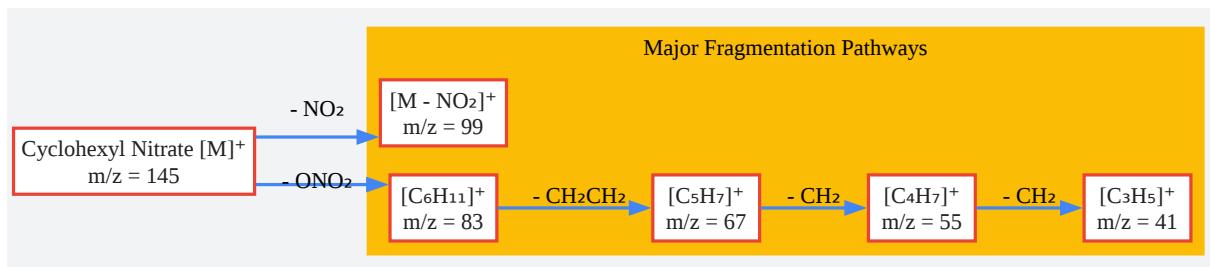
- In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (or acetic anhydride) in a 1:1 molar ratio.
- To this cooled and stirring acid mixture, add cyclohexanol dropwise, ensuring the temperature of the reaction mixture does not exceed 10°C.
- After the addition is complete, continue stirring the mixture in the ice bath for an additional 30-60 minutes.
- Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.
- Extract the aqueous layer with diethyl ether (3 x 50 mL).
- Combine the organic extracts and wash them sequentially with cold water, saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield crude **cyclohexyl nitrate**.
- The crude product can be further purified by vacuum distillation.

Spectroscopic Analysis Protocols


Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Samples are prepared by dissolving approximately 10-20 mg of **cyclohexyl nitrate** in about 0.6 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-Transform Infrared (FT-IR) spectrometer. A small drop of the neat liquid sample is placed between two potassium bromide (KBr) plates to form a thin film. The spectrum is recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS): Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, and the resulting fragments are analyzed by the mass analyzer.


Visualizations

The following diagrams illustrate the key experimental and logical workflows involved in the characterization of **cyclohexyl nitrate**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis and spectroscopic analysis of **cyclohexyl nitrate**.

[Click to download full resolution via product page](#)

Caption: Proposed mass spectrometry fragmentation pathway of **cyclohexyl nitrate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cyclohexylnitrate [webbook.nist.gov]
- 2. Cyclohexyl nitrate | C6H11NO3 | CID 75020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Spectroscopic Data of Cyclohexyl Nitrate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1605402#spectroscopic-data-nmr-ir-ms-of-cyclohexyl-nitrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com